molecular formula C26H32N6O B10915312 N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915312
M. Wt: 444.6 g/mol
InChI Key: UVYQBJCZEPPGLG-UHFFFAOYSA-N
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Description

N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a pyrazole and pyridine ring system, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N4-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H32N6O

Molecular Weight

444.6 g/mol

IUPAC Name

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H32N6O/c1-7-32-24-23(18(3)30-32)20(15-21(28-24)19-11-9-17(2)10-12-19)25(33)29-22(26(4,5)6)16-31-14-8-13-27-31/h8-15,22H,7,16H2,1-6H3,(H,29,33)

InChI Key

UVYQBJCZEPPGLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC(CN4C=CC=N4)C(C)(C)C

Origin of Product

United States

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